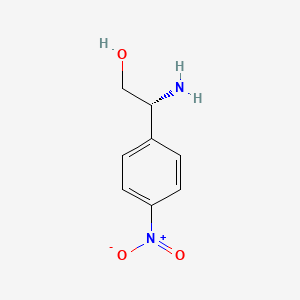
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a diazinane ring substituted with an amino group, a benzyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the diazinane ring, followed by the introduction of the benzyl group and the amino group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving a diamine and a diketone under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group using suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: Oxo derivatives of the diazinane ring.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl or amino derivatives.
Hydrolysis: Carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological systems and pathways.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4-amino-3-phenyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(4-amino-3-methyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 2-(4-amino-3-ethyl-2,6-dioxo-1,3-diazinan-1-yl)acetate: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C14H17N3O4 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C14H17N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-6,11H,7-9,15H2,1H3 |
Clé InChI |
WKGISSYHBBZHOE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)





![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)



